Decaglyceryl pentastearate

Description

Properties

CAS No. |

95461-64-6 |

|---|---|

Molecular Formula |

C120H250O30 |

Molecular Weight |

2173.2 g/mol |

IUPAC Name |

2,3-dihydroxypropyl octadecanoate;propane-1,2-diol |

InChI |

InChI=1S/5C21H42O4.5C3H8O2/c5*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;5*1-3(5)2-4/h5*20,22-23H,2-19H2,1H3;5*3-5H,2H2,1H3 |

InChI Key |

DINAZWYMBSZRQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CC(CO)O.CC(CO)O.CC(CO)O.CC(CO)O.CC(CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Sustainable Production Pathways for Decaglyceryl Pentastearate

Conventional Chemical Synthesis Strategies for Polyglycerol Esters

Traditional chemical methods for synthesizing polyglycerol esters, including decaglyceryl pentastearate, are well-established industrial processes. These methods typically require high temperatures and the use of catalysts, which can influence the final product's composition and purity. nih.gov

Direct Esterification Techniques with Polyols and Fatty Acids

Direct esterification is a primary route for producing polyglycerol esters. scispace.comsemanticscholar.org The process involves the direct reaction of a polyglycerol, such as decaglycerol (B1678983), with fatty acids—in this case, stearic acid. nih.gov To drive the reaction towards the formation of the ester, water, a byproduct of the reaction, must be continuously removed, often by operating at high temperatures (typically between 160–230 °C) and under reduced pressure. nih.gov

The reaction is generally catalyzed by homogeneous acid or alkaline catalysts. nih.gov This method allows for the production of a wide range of PGFEs by varying the polyglycerol chain length and the type of fatty acid used. researchgate.net However, the high temperatures and non-selective nature of the catalysts can lead to a broad distribution of products and potential side reactions, such as the polycondensation of polyglycerol. nih.govacs.org

Transesterification Processes Involving Fatty Acid Esters and Polyglycerols

Transesterification offers an alternative chemical pathway to PGFEs. scispace.comsemanticscholar.org This process involves reacting a polyglycerol with a fatty acid ester, typically a methyl or ethyl ester (e.g., methyl stearate), instead of a free fatty acid. wikipedia.orgresearchgate.net The reaction exchanges the alkoxy group of the ester with the polyglycerol, forming the desired polyglyceryl ester and a volatile alcohol byproduct (e.g., methanol), which is removed to shift the equilibrium toward the product. wikipedia.org

This method can be catalyzed by either acids or bases. wikipedia.org Base-catalyzed transesterification proceeds through a nucleophilic attack on the ester's carbonyl group, while acid catalysis involves protonating the carbonyl to enhance its electrophilicity. wikipedia.orgmasterorganicchemistry.com Transesterification is a key process in various industrial applications, including the large-scale production of polyesters and biodiesel. wikipedia.org While effective, this method, like direct esterification, often requires significant energy input and can produce a complex mixture of esters. researchgate.net

Enzymatic Synthesis Approaches Utilizing Biocatalysts

Enzymatic synthesis has emerged as a compelling green alternative to conventional chemical methods for producing polyglyceryl esters. scispace.com Utilizing biocatalysts, primarily lipases, allows for reactions under much milder conditions, offering improved selectivity and sustainability. nih.govacs.org

Lipase-Catalyzed Esterification in Solvent-Free Reaction Environments

The use of lipases to catalyze the esterification of polyglycerols and fatty acids is a significant advancement. nih.govacs.org Immobilized lipases, such as Candida antarctica lipase (B570770) B (commercially known as Novozym 435), are particularly effective biocatalysts for this purpose. acs.orgacs.orgnih.gov A key advantage of this approach is the ability to conduct the synthesis in a solvent-free system, which eliminates the need for potentially toxic organic solvents and simplifies product purification. acs.orgresearchgate.netscispace.com

In a typical solvent-free process, the polyglycerol and fatty acid are mixed directly with the immobilized enzyme. researchgate.netscispace.com The reaction occurs at significantly lower temperatures (e.g., 65-90 °C) compared to chemical methods. acs.orgscispace.com Water removal remains crucial for achieving high conversion rates and can be accomplished by methods such as nitrogen flushing or the use of molecular sieves. researchgate.netscispace.com This biocatalytic approach leads to a cleaner product with fewer byproducts. researchgate.net

Optimization of Biocatalytic Parameters for Enhanced Esterification Efficiency

To maximize the yield and efficiency of lipase-catalyzed synthesis, several reaction parameters must be carefully optimized. These include reaction temperature, substrate molar ratio, enzyme dosage, and the method of water removal. researchgate.net

Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme deactivation. For Novozym 435, a working temperature of around 80 °C is often found to be optimal, balancing reaction speed with enzyme stability. acs.org

Substrate Molar Ratio: The ratio of polyglycerol to fatty acid influences the degree of esterification and the final product composition. Research on decaglycerol laurates found an optimal methyl laurate to decaglycerol molar ratio of 2:1. researchgate.net

Enzyme Dosage: The amount of lipase used is a critical factor. Higher dosages can accelerate the reaction, but also increase costs. Studies have explored enzyme dosages ranging from 1.4% to 8% by weight of the substrates. researchgate.netresearchgate.net

Water Removal: Efficient removal of the byproduct water is essential to drive the reaction forward. Nitrogen flushing has been shown to be a highly effective method, leading to complete fatty acid conversion in some solvent-free systems. researchgate.netscispace.com

The table below summarizes findings from various studies on the optimization of enzymatic synthesis of polyglyceryl esters.

| Parameter | Optimized Value/Condition | Outcome/Observation | Reference |

| Reaction Temperature | 65 °C | Optimal for transesterification of methyl laurate with decaglycerol. | researchgate.net |

| Substrate Molar Ratio | 2:1 (Laurate:Decaglycerol) | Achieved 84.4% conversion of methyl laurate. | researchgate.net |

| Enzyme Dosage | 8 wt.% (based on methyl laurate) | Part of the optimal conditions for 84.4% conversion. | researchgate.net |

| Reaction Time | 4.5 hours | Resulted in 84.4% conversion under optimal conditions. | researchgate.net |

| Water Removal | N₂ Flushing | Resulted in 100% fatty acid conversion in a solvent-free system. | researchgate.net |

| Reaction Temperature | 84.48 °C | Optimal condition for achieving maximum esterification efficiency. | researchgate.net |

| Enzyme Dosage | 1.41 wt.% | Optimal condition for achieving maximum esterification efficiency. | researchgate.net |

Advancements in Sustainable Production Paradigms for Polyglyceryl Fatty Acid Esters

The shift towards sustainability in the chemical industry is driving innovation in the production of PGFEs. researchandmarkets.com These advancements focus on utilizing renewable resources and adopting greener synthetic processes. researchgate.netmdpi.com

A primary tenet of sustainable production is the use of renewable raw materials. researchgate.net The glycerol (B35011) required for synthesizing the polyglycerol backbone can be sourced as a byproduct of biodiesel production, while the fatty acids are readily obtained from the hydrolysis of renewable vegetable oils. mdpi.comtandfonline.com This reliance on plant-derived sources makes PGFEs an eco-friendly alternative to petroleum-based surfactants like polyethylene (B3416737) glycol (PEG) derivatives. mdpi.comgreengredients.it

Enzymatic synthesis is a cornerstone of green production paradigms. researchandmarkets.com By operating under mild conditions, enzymatic processes significantly reduce energy consumption compared to traditional high-temperature chemical synthesis. acs.org They also offer higher selectivity, minimizing the formation of unwanted byproducts and simplifying the purification process. nih.gov The ability to reuse immobilized enzymes for multiple reaction cycles further enhances the economic and environmental viability of this approach. acs.orgillinois.edu Other innovative techniques, such as microwave-assisted synthesis, are also being explored to accelerate reactions and reduce energy use, further contributing to the development of eco-friendly production methods for polyglyceryl esters. scispace.comresearchgate.net

Harnessing Renewable Resources and Industrial By-products as Feedstocks

The foundation of sustainable this compound production lies in the sourcing of its primary constituents: decaglycerol and stearic acid, from renewable and upcycled materials. Polyglycerol esters (PGEs) are generally considered eco-friendly surfactants because their raw materials can be obtained from vegetable oils, which are renewable resources. scispace.comsemanticscholar.org

The hydrophilic polyglycerol portion is synthesized through the polymerization of glycerol. A major source of crude glycerol is the biodiesel industry, where it is generated as an unavoidable by-product, accounting for about 10% by weight of the total output. nih.gov This surplus of glycerol from a renewable fuel source presents a significant opportunity for valorization, transforming an industrial by-product into a valuable chemical feedstock for producing polyglycerols like decaglycerol. nih.gov

The lipophilic stearic acid component is typically derived from the hydrolysis of vegetable oils and animal fats. scispace.com These bio-based feedstocks are renewable alternatives to fossil-based sources. totalenergies.com Sources for fatty acids can include:

Raw vegetable oils , such as rapeseed or sunflower oil. totalenergies.com

Waste and residue streams , like used cooking oil, which are considered bio-circular feedstocks. totalenergies.com

Oils from various plants , including soybean, corn, palm, and jatropha oil. tandfonline.com

By utilizing glycerol from biodiesel production and fatty acids from vegetable or waste oils, the synthesis of this compound aligns with circular economy principles, reducing waste and reliance on finite fossil resources. plasticseurope.org

| Component | Renewable Feedstock | Origin | Sustainability Aspect |

|---|---|---|---|

| Decaglycerol | Crude Glycerol | By-product of biodiesel production | Upcycling of industrial waste stream |

| Stearic Acid | Vegetable Oils (e.g., Palm, Soybean) | Agricultural crops | Renewable, bio-based material |

| Stearic Acid | Used Cooking Oil | Food industry waste | Bio-circular, waste valorization |

| Stearic Acid | Animal Fats (Tallow) | Meat processing by-product | Utilization of industrial by-products |

Implementation of Green Chemistry Principles in this compound Synthesis

Green chemistry principles are being actively implemented to create more benign and efficient synthesis routes for polyglyceryl esters like this compound. resolvemass.ca The focus is on minimizing hazardous substances, reducing energy consumption, and preventing waste. resolvemass.ca A key advancement in this area is the use of enzymatic catalysis as an alternative to conventional chemical methods. nih.govacs.org

Enzymatic Esterification:

The enzymatic synthesis of polyglyceryl esters, often utilizing immobilized lipases such as Novozym 435 or Lipozyme 435, offers a greener alternative to traditional acid or alkaline-catalyzed reactions. acs.orgresearchgate.netacs.orgnih.gov This biocatalytic approach embodies several green chemistry principles:

Milder Reaction Conditions: Enzymatic reactions proceed at significantly lower temperatures (around 80°C) compared to the high temperatures (160–230°C) required for conventional methods. nih.govacs.org This reduction in temperature leads to lower energy consumption and a smaller carbon footprint. resolvemass.ca

Increased Selectivity & Waste Prevention: Lipases exhibit high selectivity, which results in fewer side reactions and a narrower distribution of products. nih.govacs.org This contrasts with nonselective chemical catalysts that can produce a broad range of by-products, complicating purification and generating more waste. acs.org

Elimination of Hazardous Catalysts: Enzymatic synthesis avoids the use of homogeneous acid or alkaline catalysts, which require a neutralization step at the end of the reaction, creating salt waste. nih.govacs.org

Solvent-Free Systems: Many enzymatic esterification processes for polyglyceryl esters are conducted in solvent-free systems, directly reacting the polyglycerol and fatty acid. acs.orgresearchgate.netacs.orgnih.gov This eliminates the need for potentially hazardous organic solvents, aligning with a core principle of green chemistry. resolvemass.caacs.org

Catalyst Reusability: The use of immobilized enzymes allows for easy separation of the catalyst from the product mixture and enables the biocatalyst to be recycled for multiple reaction cycles, reducing costs and waste. nih.govacs.org Research has shown that immobilized lipases can be recycled up to 20 times while retaining activity. acs.org

The process often involves direct esterification or transesterification. scispace.comsemanticscholar.org For instance, decaglycerol laurates have been successfully synthesized via transesterification of methyl laurate with decaglycerol using an immobilized lipase, achieving high conversion rates under optimized, mild conditions. researchgate.net Water removal, often a limiting factor for achieving complete conversion, can be managed effectively by methods like nitrogen flushing or sparging, which is more efficient than using molecular sieves in viscous reaction systems. researchgate.net

| Parameter | Conventional Chemical Synthesis | Green Enzymatic Synthesis |

|---|---|---|

| Catalyst | Homogeneous acid or alkaline (e.g., NaOH) | Immobilized Lipase (e.g., Novozym 435) |

| Temperature | High (160–230 °C) nih.govacs.org | Mild (~80 °C) nih.govacs.org |

| Solvent | Often solvent-free, but can use solvents | Typically solvent-free acs.orgresearchgate.net |

| By-products | Broader distribution of products due to low selectivity nih.govacs.org | Fewer by-products due to high catalyst selectivity nih.govacs.org |

| Post-Reaction Treatment | Requires catalyst neutralization step nih.govacs.org | Simple filtration to remove reusable enzyme nih.gov |

| Energy Consumption | High | Low |

Interfacial Science and Emulsification Mechanisms of Decaglyceryl Pentastearate

Fundamental Principles of Emulsification Facilitated by Polyglyceryl Esters

The process of creating an emulsion involves dispersing one liquid into another in the form of fine droplets. This process is energetically unfavorable due to the large interfacial area created between the two immiscible phases. Emulsifiers like decaglyceryl pentastearate are crucial as they reduce the energy required for this dispersion and prevent the droplets from coalescing.

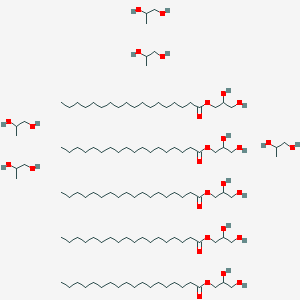

The emulsification process begins with the migration and adsorption of this compound molecules at the oil-water interface. This is a spontaneous process driven by the amphiphilic nature of the molecule. The five lipophilic stearate (B1226849) chains have a strong affinity for the oil phase, while the large, hydrophilic decaglyceryl headgroup prefers the aqueous phase. This dual affinity causes the molecules to rapidly accumulate at the interface, orienting themselves to minimize contact between the lipophilic tails and water, and the hydrophilic heads and oil.

The kinetics of this adsorption can be described in several stages:

Diffusion: Initially, the surfactant molecules diffuse from the bulk phase (either oil or water) to the subsurface layer of the interface.

Adsorption: The molecules then move from the subsurface to occupy the interface itself. The rate of this step is influenced by the energy barrier the molecule must overcome to penetrate the interface.

Rearrangement: Once at the interface, the molecules rearrange and pack to achieve a stable configuration, which is crucial for reducing interfacial tension and forming a stable film.

The large and complex structure of this compound, with its multiple fatty acid chains, means that its adsorption and rearrangement at the interface may be slower compared to simpler surfactants, but it results in a more robust and stable interfacial layer once formed mdpi.comresearchgate.net.

A primary function of any emulsifier is to reduce the interfacial tension (IFT) between the oil and water phases mdpi.com. The accumulation of this compound molecules at the interface disrupts the cohesive forces between the molecules of each phase. The presence of the surfactant at the boundary reduces the energy penalty of the oil-water contact, thereby lowering the IFT cosmileeurope.eunih.govnih.gov. This reduction in IFT facilitates the formation of smaller droplets during the homogenization process, as less energy is required to break up the dispersed phase and create a larger interfacial area.

Table 1: Representative Interfacial Tension (IFT) Data for Systems with Non-Ionic Surfactants

| Surfactant System | Interface | Resulting IFT (mN/m) | Reference |

|---|---|---|---|

| Crude Sunflower Oil (with natural surface-active impurities) | Oil-Water | ~16.0 | mdpi.com |

| Purified Sunflower Oil (no surfactant) | Oil-Water | ~25.7 | mdpi.com |

| Hyperbranched Polyglycerol (HPG) | Oil-Water | 5.80 | nih.gov |

| HPG + Cetyltrimethylammonium Bromide (CTAB) | Oil-Water | 0.90 | nih.gov |

| Dodecanoyl-glucosamine (non-ionic) | Kerosene-Water | Reduces IFT from 30 to 14 | mdpi.com |

Note: This table provides general values for non-ionic surfactants to illustrate the principle of IFT reduction. Values for this compound specifically may vary.

Emulsion Stabilization Mechanisms Mediated by this compound

Once an emulsion is formed, its long-term stability is paramount. This compound employs several mechanisms to prevent dispersed droplets from aggregating and eventually coalescing.

The most significant mechanism by which non-ionic surfactants like this compound stabilize emulsions is steric hindrance or steric stabilization rsc.org. The large decaglyceryl headgroup is highly hydrated and extends from the droplet surface into the continuous aqueous phase. When two droplets approach each other, these bulky, water-logged headgroups overlap. This interaction leads to two primary repulsive effects:

Osmotic Repulsion: The local concentration of polymer chains (the polyglycerol heads) in the overlap region increases, creating an osmotic pressure gradient that draws water into the space, forcing the droplets apart.

Elastic Repulsion: The compression of the polyglyceryl chains is entropically unfavorable, as it restricts their conformational freedom. This creates an elastic repulsive force that pushes the droplets away from each other.

This steric barrier is highly effective at preventing droplet coalescence, which is the irreversible merging of two droplets mdpi.com. The large size of the deca- (ten) glycerol (B35011) unit provides a thick, dense protective layer around the oil droplets, ensuring excellent emulsion stability nih.gov.

Although this compound is classified as a non-ionic surfactant, emulsions stabilized with such emulsifiers often exhibit a net negative surface charge, measured as the zeta potential researchgate.netukm.my. This charge does not arise from the emulsifier itself but can be attributed to several factors:

The preferential adsorption of hydroxide (B78521) ions (OH⁻) from the aqueous phase onto the droplet surface.

The presence of anionic impurities, such as residual free fatty acids, in either the oil phase or the surfactant raw material nih.gov.

While the magnitude of this negative charge is typically much lower than in emulsions stabilized by ionic surfactants, it can still contribute to stability. The resulting electrostatic repulsion between droplets adds to the primary steric stabilization mechanism, further hindering aggregation researchgate.netnih.gov. A zeta potential with a magnitude greater than 30 mV is often cited as an indicator of good electrostatic stability, though stable systems can be achieved at lower values, especially when strong steric stabilization is present researchgate.netnih.gov.

Table 2: Typical Zeta Potential Values for Emulsions Stabilized with Non-Ionic Surfactants

| Emulsifier System | Zeta Potential (mV) | Primary Stabilization Mechanism | Reference |

|---|---|---|---|

| Tween 80 | -8 to -16 | Steric | researchgate.net |

| Polyglycerol Fatty Acid Esters (PGFEs) | -17.4 to -34.1 | Steric | nih.gov |

| Tween 80 and Salted Cellulose Nanocrystals | ~ -37 | Steric & Electrostatic | mdpi.com |

| Blended Fatty Alcohol POE (25EO) | -37.9 to -40.8 | Steric | ukm.my |

A key factor in the exceptional stability of emulsions containing polyglyceryl esters is their ability to form highly ordered, structured phases at the oil-water interface scirp.orgresearchgate.net. In conjunction with other components like fatty alcohols or other glycerides, this compound can form lamellar liquid crystalline phases mdpi.com.

These phases consist of multiple, ordered bilayers of surfactant molecules that encase the oil droplets mdpi.com. This structure creates a rigid and highly viscoelastic interfacial film mdpi.com. The integrity of this film provides a formidable physical barrier that prevents droplets from coalescing. The formation of these liquid crystalline structures is a hallmark of many high-stability cosmetic and food emulsions scirp.orggattefosse.comin-cosmetics.com. The presence of these ordered structures enhances the consistency and long-term stability of the final product by physically preventing the dispersed phase droplets from coming into direct contact mdpi.comresearchgate.net.

Correlation between Hydrophilic-Lipophilic Balance (HLB) and Emulsion Phase Behavior

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving). This value is calculated based on the molecular weights of the hydrophilic and lipophilic portions of the molecule and is represented on a scale typically from 0 to 20. A value of 0 indicates a completely lipophilic molecule, while a value of 20 corresponds to a completely hydrophilic molecule.

Polyglyceryl fatty acid esters (PGFEs), including this compound, are non-ionic surfactants known for their wide and adjustable range of HLB values, which can span from approximately 1.4 to 19.0. The specific HLB value of a PGFE is determined by factors such as the degree of polymerization of the polyglycerol head (the hydrophilic part) and the chain length and degree of esterification of the fatty acid tails (the lipophilic part). For instance, a decaglycerol (B1678983) stearic acid ester has been reported with an HLB value of 12.0.

The HLB value is a strong predictor of a surfactant's emulsifying behavior. The type of emulsion formed—either oil-in-water (O/W) or water-in-oil (W/O)—is directly correlated with the HLB of the emulsifier used. For PGFEs, those with HLB values below 9 tend to form W/O emulsions, while those with HLB values greater than 9 typically form O/W emulsions. Specifically, surfactants with an HLB range of 8–18 are effective as O/W emulsifiers. The stability of the resulting emulsion is often highest when the HLB of the emulsifier system closely matches the required HLB of the oil phase being emulsified.

The degree of esterification plays a significant role; for a given polyglycerol backbone, increasing the number of fatty acid esters decreases the HLB value, making the surfactant more lipophilic. For example, with polyglyceryl-5 esters, mono- and diesters tend to form O/W emulsions, whereas the more heavily esterified heptaesters form W/O emulsions. Tri- and tetraesters can form either type, depending on the specific formulation. This demonstrates that the balance between the hydrophilic polyglycerol head and the five lipophilic stearate tails in this compound is precisely engineered to achieve a specific HLB and, consequently, a desired emulsion phase behavior.

Table 1: Correlation of HLB Value with Surfactant Function

| HLB Value Range | Surfactant Property/Application |

|---|---|

| 3 to 6 | W/O (water-in-oil) emulsifier |

| 7 to 9 | Wetting and spreading agent |

| 8 to 16 | O/W (oil-in-water) emulsifier |

| 13 to 16 | Detergent |

| 16 to 18 | Solubiliser or hydrotrope |

Data sourced from Griffin, W. C. (1949, 1954).

Advanced Emulsion System Formation and Characterization

Preparation and Stability of Oil-in-Water (O/W) Nanoemulsions and Microemulsions

This compound and related polyglyceryl esters are highly effective in forming advanced oil-in-water (O/W) emulsion systems such as nanoemulsions and microemulsions. These systems are characterized by extremely small droplet sizes, typically under 200 nm, which imparts unique physical properties like transparency or translucency and enhanced kinetic stability against gravitational separation.

Nanoemulsions are kinetically stable colloidal dispersions that can be formulated using low-energy methods, such as the phase inversion composition (PIC) technique, which is particularly suitable for PGFE-based systems. Research has demonstrated that using decaglycerol monofatty acid esters can produce highly stable O/W nanoemulsions. For example, an O/W emulsion stabilized with decaglycerol stearic acid ester (DGMS) successfully yielded fine droplets with an approximate size of 30 nm. This nanoemulsion exhibited excellent stability, remaining stable with no phase separation for over four weeks. The stability of these systems is attributed to the formation of a robust interfacial film by the emulsifier at the oil-water interface. Studies have also shown that emulsions prepared with long-chain PGFEs, such as stearates, exhibit superior stability and smaller particle sizes, with some achieving diameters as small as 16.8 nm.

Microemulsions , unlike nanoemulsions, are thermodynamically stable, isotropic, and transparent systems that form spontaneously under specific conditions. The formation of microemulsions often requires a precise balance of oil, water, surfactant, and sometimes a co-surfactant or co-solvent. Polyglyceryl esters like this compound can be used to formulate microemulsions, with their performance enhanced by the addition of co-surfactants such as other polyglycerol esters. The presence of a co-surfactant can significantly improve the solubilization of both the oil and water phases, facilitating the formation of a stable, single-phase microemulsion.

Table 2: Research Findings on Nanoemulsions Stabilized by Decaglycerol Esters

| Emulsifier | Oil Phase | Key Findings | Resulting Droplet Size | Stability Observation |

|---|---|---|---|---|

| Decaglycerol Stearic Acid Ester (DGMS) | Limonene | Successfully formed a fine O/W emulsion in an ethanol-containing system. | ~30 nm | Stable for more than four weeks with no phase separation. |

Phase Inversion Temperature (PIT) Emulsification Strategies for Fine Emulsions

The Phase Inversion Temperature (PIT) method is a low-energy emulsification strategy particularly effective for non-ionic surfactants like this compound, whose hydrophilic and lipophilic properties are sensitive to temperature changes. This technique leverages the temperature-dependent solubility of the polyoxyethylene groups in the hydrophilic head of the surfactant to create very fine and highly stable O/W emulsions.

The underlying principle of the PIT method is the change in the surfactant's HLB value with temperature.

At high temperatures (above the PIT): The surfactant becomes more lipophilic (lower effective HLB) because the hydrophilic chains become dehydrated. This condition favors the formation of a water-in-oil (W/O) emulsion.

At the PIT: The surfactant's hydrophilic and lipophilic tendencies are balanced, leading to the formation of a bicontinuous microemulsion with ultra-low interfacial tension.

At low temperatures (below the PIT): Upon rapid cooling, the surfactant's hydrophilic nature is restored as its head groups become hydrated. This forces the emulsion to invert from a W/O to an O/W configuration.

This inversion process, passing through the bicontinuous phase, shatters the oil phase into extremely fine droplets, resulting in a nanoemulsion with a narrow size distribution and exceptional long-term stability. The PIT method is advantageous as it does not require high-energy mechanical devices and is not restricted by the viscosity of the oil phase. This strategy is widely used to produce cosmetic and pharmaceutical emulsions with very fine textures and enhanced stability.

Table 3: Principle of Phase Inversion Temperature (PIT) Emulsification

| Temperature Relative to PIT | Surfactant Character | Predominant Emulsion Type |

|---|---|---|

| Above PIT | More Lipophilic (Lower effective HLB) | Water-in-Oil (W/O) |

| At PIT | Balanced Hydrophilic-Lipophilic | Bicontinuous Microemulsion |

Rheological Behavior and Viscosity Modulation in Decaglyceryl Pentastearate Systems

Rheological Characterization of Formulations Incorporating Decaglyceryl Pentastearate

The rheological characterization of a formulation provides a detailed fingerprint of its flow and deformation behavior. For systems incorporating this compound, such as creams and lotions, rheological studies are essential to quantify properties like viscosity, spreadability, and physical stability. These formulations typically exhibit complex, non-Newtonian fluid behavior.

Common rheological tests include:

Flow Curve Measurement: This test measures apparent viscosity as a function of shear rate. Formulations containing this compound are expected to show shear-thinning (pseudoplastic) behavior, where viscosity decreases as shear rate increases (e.g., when a cream is rubbed onto the skin). This is characteristic of emulsions with structured internal phases. upm.edu.my

Oscillatory Testing: These tests measure the viscoelastic properties of a material. An amplitude sweep is used to identify the linear viscoelastic region (LVER), while a frequency sweep within the LVER characterizes the material's internal structure. For a stable emulsion stabilized by this compound, the storage modulus (G'), representing the elastic component, is typically higher than the loss modulus (G''), representing the viscous component, indicating a structured, gel-like system. upm.edu.my

While specific data for this compound is not widely published, studies on similar polyglyceryl ester-based emulsions confirm this behavior. For instance, W/O emulsions stabilized with polyglyceryl polyricinoleate (PGPR) demonstrate dominant elastic properties and shear-thinning flow, which are critical for their functional performance as butter spreads. upm.edu.my The viscosity build-up in such systems is often attributed not just to the emulsifier alone, but to its interaction with consistency enhancers (like fatty alcohols or glyceryl stearate) to form crystalline bilayer structures in the continuous phase that interact with the dispersed droplets. mdpi.com

Influence of this compound on Apparent Viscosity of Dispersed Systems

This compound significantly increases the apparent viscosity of dispersed systems through several mechanisms. As a W/O emulsifier, it facilitates the dispersion of fine water droplets within a continuous oil phase. The viscosity of such an emulsion is inherently higher than that of the oil phase alone due to hydrodynamic interactions between the droplets.

Furthermore, this compound is described as an oil gelling agent. myskinrecipes.com When dissolved in the oil phase, it can form a network structure that immobilizes the oil, leading to a substantial increase in viscosity even before the addition of a water phase. This thickening effect is crucial for achieving the desired consistency in cosmetic products. The formation of these gel-like structures, which may consist of crystalline networks, is a key factor in the high viscosity observed in creams stabilized by polyglyceryl esters. mdpi.comnih.gov

The table below illustrates the typical effect of adding a thickening agent and emulsifier on the viscosity of a dispersed system, based on general principles observed in emulsion science.

| System Composition | Expected Apparent Viscosity | Primary Influencing Factor |

|---|---|---|

| Oil Phase Alone | Low | Inherent viscosity of the oil |

| Oil Phase + this compound | Medium to High | Formation of a gel-like network in the oil phase |

| Oil Phase + Water (Unstabilized) | Low (Phase Separation) | Immiscibility of the two phases |

| W/O Emulsion with this compound | High to Very High | Droplet-droplet interactions and continuous phase viscosity |

Rheological Properties of Interfacial Adsorption Layers Formed by this compound

The stability of an emulsion is critically dependent on the properties of the interfacial film that the emulsifier forms around the dispersed droplets. This compound, like other surfactants, adsorbs at the oil-water interface, reducing the interfacial tension and creating a protective barrier. nih.govcosmileeurope.eu This barrier is not merely static; it has distinct rheological properties that prevent droplet coalescence.

The interfacial layer should ideally be viscoelastic.

Elasticity allows the film to resist deformation and rupture when droplets collide. A strong elastic component helps to repel droplets from each other.

Viscosity at the interface helps to dampen thermal fluctuations and slow the drainage of the continuous phase from between approaching droplets.

Emulsifiers like polyglyceryl esters form these robust films, which are responsible for the long-term stability of the emulsion. nih.gov The formation of a rigid and viscoelastic film around water droplets is a key mechanism for preventing coalescence. Studies on emulsions stabilized by stearic acid have shown that a higher elastic modulus compared to the viscous modulus at the interface is indicative of significant surface activity and contributes to emulsion stability. researchgate.net This principle applies to this compound, where the stearic acid moieties contribute to a well-packed, structured interfacial layer.

Viscosity as a Critical Factor Governing the Kinetic Stability of Dispersed Systems

Emulsions are thermodynamically unstable and will eventually break down through processes like creaming, flocculation, and coalescence. The goal of an effective emulsifier like this compound is to provide kinetic stability, meaning it slows down these breakdown processes to an imperceptible rate over the product's shelf life.

High viscosity in the continuous phase is a primary tool for achieving this stability. According to Stokes' Law, the sedimentation (or creaming) velocity of a droplet is inversely proportional to the viscosity of the continuous medium. By significantly increasing the viscosity of the oil phase, this compound physically hinders the movement of water droplets. nih.gov

This restriction of movement has two main benefits:

Prevents Creaming/Sedimentation: The gravitational separation of the dispersed phase is drastically slowed.

Reduces Coalescence: By limiting the mobility of droplets, the frequency and force of collisions are reduced, making it less likely for the interfacial film to rupture and for droplets to merge.

The gel-like network formed by this compound and other consistency enhancers effectively traps the water droplets, creating a structure that resists phase separation. mdpi.com Therefore, the viscosity-enhancing capability of this compound is directly linked to its function as a stabilizer, ensuring the formulation remains homogeneous and effective over time.

Interactions of Decaglyceryl Pentastearate with Co Formulants in Complex Matrices

Synergistic Effects with Ancillary Surfactants and Co-Emulsifiers

In emulsion systems, decaglyceryl pentastearate is often used in conjunction with other surfactants and co-emulsifiers to enhance stability and modify texture. The combination of different emulsifiers can lead to synergistic effects, where the performance of the mixture exceeds that of the individual components. This is often due to more efficient packing at the oil-water interface, which creates a more robust and stable interfacial film.

The table below illustrates the hypothetical synergistic effect on emulsion stability when this compound is combined with a common co-emulsifier.

| Emulsifier System | Concentration (%) | Mean Droplet Size (µm) after 30 days | Viscosity (Pa·s) | Stability Assessment |

| This compound | 3.0 | 15.2 | 5.5 | Moderate |

| Glyceryl Stearate (B1226849) | 2.0 | 20.5 | 3.2 | Low |

| This compound + Glyceryl Stearate | 3.0 + 2.0 | 5.8 | 12.3 | High |

This table is illustrative, based on established principles of emulsifier synergy.

Modulation of Systemic Properties through Interactions with Polymers and Hydrocolloids

In aqueous gel networks thickened with polymers such as carbomers (cross-linked polyacrylic acid polymers), the introduction of a surfactant like this compound can influence the polymer's hydration and network formation. nordicrheologysociety.org While carbomer gels derive their viscosity from the electrostatic repulsion of the neutralized polymer chains, the presence of a non-ionic surfactant can either strengthen or weaken this network depending on the specific interactions. nordicrheologysociety.org

With natural hydrocolloids like xanthan gum, this compound can contribute to the stability of the emulsion by forming a gel network structure in the aqueous phase. nikkolgroup.comcosphatec.com Xanthan gum itself is an effective emulsion stabilizer, and its combination with this compound can lead to enhanced stability against phase separation and coalescence. specialchem.com The interaction can result in a modified rheological profile, often exhibiting shear-thinning behavior which is desirable for cosmetic products. cosphatec.com

The following table demonstrates the potential impact of this compound on the viscosity of a hydrocolloid-thickened lotion.

| Formulation Base | Polymer/Hydrocolloid | This compound (%) | Resulting Viscosity (cP) at 25°C | Texture Description |

| Water/Oil Lotion | Carbomer (0.5%) | 0 | 8,000 | Standard Gel-Cream |

| Water/Oil Lotion | Carbomer (0.5%) | 2.0 | 11,500 | Richer, more viscous cream |

| Water/Oil Lotion | Xanthan Gum (1.0%) | 0 | 5,000 | Light, fluid lotion |

| Water/Oil Lotion | Xanthan Gum (1.0%) | 2.0 | 7,200 | Creamier, more substantive lotion |

This table is illustrative, based on the known functions of these ingredients.

Influence on Recrystallization Behavior of Multi-component Lipid Mixtures

A significant challenge in formulating with lipid-based systems, particularly those containing natural butters like shea butter or cocoa butter, is the control of lipid crystallization. uliege.beresearchgate.net Uncontrolled crystallization can lead to undesirable changes in texture, such as graininess or blooming, over the product's shelf life. Polyglyceryl esters, including this compound, can modify the crystallization behavior of fats. mdpi.com They can act as crystal modifiers by influencing either the nucleation or the crystal growth phase.

Research on polyglyceryl fatty acid esters (PGFEs) has shown they can promote the nucleation of fat blends, leading to the formation of smaller, more uniform crystals. mdpi.com This results in a smoother texture and improved stability. The mechanism involves the PGPE molecules co-crystallizing with the triglycerides in the lipid mixture, thereby disrupting the orderly packing of the fat molecules and preventing the growth of large crystals. The specific chemical structure of the PGPE, including the fatty acid composition and the degree of esterification, is a key factor in its effectiveness as a crystal modifier. mdpi.com For example, in formulations containing shea butter, which is prone to recrystallization due to its complex triglyceride composition, the inclusion of a crystal modifier can be crucial for maintaining a homogenous and smooth texture. uliege.be

The table below shows expected outcomes on the crystallization of a lipid blend with the inclusion of this compound.

| Lipid System (70% Shea Butter, 30% Coconut Oil) | Additive | Crystal Induction Time (min) | Average Crystal Size (µm) after 24h | Polymorphic Form |

| Control | None | 45 | 50-100 | Mixed β' and β |

| Formulation A | This compound (2%) | 30 | 10-20 | Predominantly β' |

This table is illustrative, based on the documented effects of polyglyceryl esters on fat crystallization.

Role in the Structural Organization of Multi-component Lipid-Based Matrices

This compound plays a role in structuring multi-component lipid-based matrices such as oleogels, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). mdpi.comnih.govscienceopen.com These systems are used to structure oils, create solid-like textures from liquid oils, and deliver active ingredients.

In oleogels, which are liquid oils structured into a gel-like state by a network of structuring agents, this compound can contribute to the formation and stability of the crystal network. mdpi.com The interaction between the structuring agent (e.g., waxes or monoglycerides) and the polyglyceryl ester can lead to a denser and more uniform crystal network, which improves the oil-binding capacity and mechanical properties of the oleogel. mdpi.comresearchgate.net

In the context of SLNs and NLCs, which are colloidal drug delivery systems, this compound can function as a stabilizer. nih.govscienceopen.com SLNs are composed of solid lipids, while NLCs are a blend of solid and liquid lipids. nih.govnih.gov The inclusion of an emulsifier like this compound is critical for stabilizing the lipid nanoparticles in the aqueous dispersion, preventing their aggregation, and controlling their particle size. mdpi.comnih.gov The choice of emulsifier can significantly impact the stability, drug loading capacity, and release profile of these nanocarriers. japsonline.com

The following table outlines the role of this compound in different lipid-based matrices.

| Lipid-Based Matrix | Primary Structuring Agent | Role of this compound | Key Outcome |

| Oleogel | Beeswax | Crystal Network Modifier | Increased gel strength and stability |

| Solid Lipid Nanoparticles (SLN) | Trimyristin | Emulsifier/Stabilizer | Reduced particle size and prevention of aggregation |

| Nanostructured Lipid Carriers (NLC) | Glyceryl Monostearate & Caprylic/Capric Triglyceride | Co-emulsifier/Stabilizer | Enhanced long-term physical stability |

This table is illustrative, based on the functional roles of emulsifiers in these systems.

Decaglyceryl Pentastearate in Advanced Dispersion Science and Controlled Release System Design

Design Principles for Lipid-Based Microspheres in Controlled Release Research

Lipid-based microspheres are a promising drug delivery system, and polyglyceryl esters of fatty acids (PGEFs) like decaglyceryl pentastearate play a crucial role in their formulation. nih.govresearchgate.net The design of these microspheres hinges on the careful selection of lipid excipients to control the release of the active pharmaceutical ingredient (API). nih.gov

Mechanisms of Solute Release from this compound-Modified Lipid Matrices

The release of a solute from a lipid matrix modified with this compound is primarily governed by diffusion. nih.gov The process can be described by Fick's law of diffusion, where the drug migrates from the polymer matrix to its outer surface and into the surrounding medium. nih.gov In some systems, the release mechanism can be a combination of diffusion and erosion of the matrix. nih.govresearchgate.net

The release kinetics can be influenced by several factors, including the properties of the drug, the polymer, and the interaction between them. nih.govnlc-bnc.ca For instance, in matrices prepared from tetraglycerol (B8353) esters of palmitate and stearate (B1226849), the release of interferon-alpha was found to be a diffusion-controlled process. nih.gov This is in contrast to matrices made from diglycerol (B53887) esters, which showed a biphasic release pattern with a significant initial burst. nih.gov

Impact of Matrix Composition and Morphology on Solute Release Kinetics

The composition and morphology of the lipid matrix are critical determinants of the solute release kinetics. The properties of the PGEF, such as the degree of glycerol (B35011) polymerization and the length and degree of esterification of the fatty acid chains, significantly influence the release profile. mdpi.comnih.gov

Research on various PGEFs has demonstrated that:

Degree of Glycerol Polymerization: Increasing the degree of glycerol polymerization can lead to a more sustained and steady release with a reduced initial burst. For example, matrices prepared with tetraglycerol esters showed a more controlled release of interferon-alpha compared to those made with diglycerol esters. nih.gov

Fatty Acid Chain Length: The length of the fatty acid chain also plays a role, with longer chains generally leading to slower release rates.

Degree of Esterification: The degree of esterification of the polyglycerol moiety affects the hydrophilicity and, consequently, the release characteristics of the matrix. mdpi.com

The following table illustrates the effect of the degree of glycerol polymerization on the release pattern of a model protein from a PGEF matrix.

| Degree of Glycerol Polymerization | Release Pattern | Initial Burst |

| Diglycerol | Biphasic | Large |

| Tetraglycerol | Steady-state | Reduced |

This table is based on findings from a study on interferon-alpha release from PGEF matrices. nih.gov

Application in Suppository Base Modification for Regulated Solute Release

This compound and similar high-melting-point solid fats can be incorporated into suppository bases to achieve controlled drug release. nih.gov A study on the use of hexaglycerol (B12301427) pentastearate (PS500) and decaglycerol (B1678983) heptabehenate (HB750) in a Witepsol H15 fatty suppository base demonstrated that these additives could delay the release of a model drug, acetaminophen (B1664979). nih.gov

The mechanism behind this sustained release is the modification of the physical properties of the suppository base. The addition of these PGEFs increases the apparent viscosity of the base at body temperature without significantly altering its melting point. nih.gov This increased viscosity slows down the diffusion and release of the incorporated drug. nih.gov A direct correlation has been observed between the apparent viscosity of the mixed base and the drug release rate, which can often be described by Higuchi's rate equation. nih.gov

In vivo studies in rats with suppositories containing Witepsol H15 mixed with HB750 showed prolonged rectal absorption of acetaminophen without a reduction in the total amount of drug absorbed (AUC). nih.gov This indicates that such formulations can maintain therapeutic plasma concentrations for a longer duration. nih.gov

The table below shows the effect of adding different concentrations of a high-melting-point PGEF on the viscosity of the suppository base and the resulting drug release.

| Concentration of PGEF (%) | Apparent Viscosity (mPa·s) | Drug Release Rate Constant (kH, mg/cm²/min½) |

| 0 | 50 | 0.8 |

| 10 | 150 | 0.4 |

| 20 | 300 | 0.2 |

This is a representative data table illustrating the trend observed in studies with high-melting-point PGEFs in suppository bases. nih.gov

Stabilization of Particulate Dispersions beyond Emulsion Systems

The amphiphilic nature of this compound, with its hydrophilic polyglycerol head and lipophilic stearate tails, makes it an effective stabilizer for particulate dispersions, not limited to traditional oil-in-water or water-in-oil emulsions. mdpi.com Polyglycerol esters of fatty acids are known for their ability to form stable dispersions of particulate matter in both organic and silicone-based fluids. googleapis.com

The stability of a suspension is influenced by factors such as particle size, shape, and the interactions between particles. googleapis.com PGEFs can adsorb onto the surface of particles, providing a steric barrier that prevents agglomeration and settling. googleapis.com This is crucial in various applications where a uniform and stable dispersion of solid particles in a liquid medium is required. The wide range of HLB (hydrophile-lipophile balance) values achievable with PGEFs by varying the glycerol polymerization and fatty acid esterification allows for the tailoring of these surfactants to specific particulate materials and continuous phases. mdpi.com

Advanced Analytical Techniques for Characterization and Performance Assessment of Decaglyceryl Pentastearate

Spectroscopic Methods for Structural Elucidation (FT-IR, ¹H and ¹³C NMR Spectroscopy)

Spectroscopic techniques are fundamental in confirming the molecular structure of decaglyceryl pentastearate, identifying its key functional groups, and providing insight into the arrangement of its constituent monomers.

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum would exhibit characteristic absorption bands. A strong, broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibrations of the free hydroxyl groups on the polyglycerol backbone. The presence of a strong absorption peak around 1740 cm⁻¹ corresponds to the C=O stretching vibration of the ester linkages formed between the polyglycerol and stearic acid moieties. Additionally, bands around 1100 cm⁻¹ signify the C-O stretching of the ether linkages within the polyglycerol backbone, a defining feature of polyglycerol esters. The C-H stretching vibrations of the long alkyl chains of stearic acid would be observed around 2850-2960 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show signals corresponding to the protons in different chemical environments. Protons of the methylene (B1212753) and methine groups of the polyglycerol backbone would appear as a complex multiplet in the region of 3.4-4.2 ppm. The protons of the methylene groups (-(CH₂)₁₆-) of the stearic acid chains would generate overlapping signals in the 1.2-1.6 ppm range, while the terminal methyl protons (-CH₃) would appear as a triplet around 0.8-0.9 ppm. The protons of the methylene group adjacent to the ester carbonyl (α-CH₂) would be deshielded and resonate around 2.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information. The carbonyl carbon of the ester group would be observed around 173-174 ppm. The carbons of the polyglycerol backbone would resonate in the 60-80 ppm region. The carbons of the long alkyl chain of stearic acid would show a series of signals between 14 and 35 ppm, with the terminal methyl carbon appearing at approximately 14 ppm.

These spectroscopic methods, when used in conjunction, provide a powerful tool for the structural confirmation of this compound.

Chromatographic Techniques for Compositional Analysis (HPLC-ELSD)

Due to the complex nature of polyglyceryl esters, which are often mixtures of molecules with varying degrees of polymerization and esterification, chromatographic techniques are essential for compositional analysis. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a particularly effective method for separating and quantifying the components of this compound that lack a UV chromophore.

The separation is typically achieved using reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18) and a polar mobile phase gradient (e.g., water and acetonitrile (B52724) or methanol) are employed. This allows for the separation of the different ester species based on their polarity and hydrophobicity. The ELSD is a universal detector that is sensitive to any non-volatile analyte, making it ideal for the analysis of lipids and polymers like this compound. The detector response is related to the mass of the analyte, allowing for semi-quantitative analysis of the different components in the mixture. This technique can be used to determine the distribution of mono-, di-, tri-, and higher esters within the this compound product.

| Parameter | Typical Conditions |

| Column | Reversed-phase C8 or C18 |

| Mobile Phase | Gradient of water and acetonitrile/methanol |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Information Obtained | Separation and relative quantification of different ester species |

Mass Spectrometry for Molecular Identification and Mechanistic Studies (ESI-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique for the precise determination of molecular weights and the structural elucidation of molecules. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of large, non-volatile, and thermally labile molecules like this compound. When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information through fragmentation analysis.

In ESI-MS analysis, the this compound sample is introduced into the mass spectrometer in solution, where it is ionized, typically by forming adducts with ions such as Na⁺ or NH₄⁺. The resulting mass spectrum will show a distribution of molecular ions corresponding to the different polyglyceryl ester species present in the sample. By selecting a specific molecular ion and subjecting it to collision-induced dissociation (CID) in an MS/MS experiment, characteristic fragment ions are produced. The fragmentation pattern can reveal information about the degree of polymerization of the polyglycerol backbone and the number and location of the fatty acid chains. This detailed molecular identification is crucial for understanding the relationship between the structure of this compound and its functional properties.

Particle Size and Distribution Analysis (Dynamic Light Scattering)

This compound is often used as an emulsifier to create stable oil-in-water or water-in-oil emulsions. The size and distribution of the droplets in these emulsions are critical parameters that influence their stability, appearance, and performance. Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a widely used technique for measuring the size of particles in the sub-micron range.

DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the dispersed droplets. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is dependent on their size. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the droplets. DLS also provides information about the polydispersity index (PDI), which is a measure of the broadness of the particle size distribution. A low PDI value indicates a narrow and more uniform particle size distribution, which is often desirable for emulsion stability. For nanoemulsions stabilized by polyglyceryl esters, mean droplet sizes can range from approximately 20 nm to over 100 nm. researchgate.net

Quantification of Surface Activity (Surface and Interfacial Tension Measurements)

The primary function of an emulsifier like this compound is to reduce the tension at the interface between two immiscible liquids, such as oil and water. This reduction in interfacial tension facilitates the formation of an emulsion and enhances its stability.

Surface tension is the force per unit length at the surface of a liquid, while interfacial tension is the force per unit length at the interface between two immiscible liquids. These properties are typically measured using techniques such as the Du Noüy ring method or the pendant drop method. The addition of this compound to water will lower its surface tension from approximately 72 mN/m. Similarly, in an oil-water system, it will significantly reduce the interfacial tension. For instance, polyglyceryl esters have been shown to reduce the interfacial tension of an oil/water system to as low as 2 mN/m. mdpi.com The effectiveness of this compound as a surface-active agent can be quantified by determining its critical micelle concentration (CMC), which is the concentration at which the surfactant molecules begin to form micelles and the surface tension reaches a minimum and constant value.

| Property | Measurement Technique | Significance |

| Surface Tension | Du Noüy ring, Pendant drop | Measures the reduction of tension at the air-water interface |

| Interfacial Tension | Du Noüy ring, Pendant drop | Measures the reduction of tension between oil and water phases |

Assessment of Colloidal Stability (Zeta Potential Analysis, Turbidimetric Stability Index)

The long-term stability of emulsions formulated with this compound is a critical performance attribute. Colloidal stability is influenced by the forces of attraction and repulsion between the dispersed droplets.

Zeta Potential Analysis is a technique used to measure the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. The zeta potential is the electric potential at the slipping plane of a dispersed particle moving under the influence of an electric field. A higher absolute zeta potential value (typically > ±30 mV) indicates greater electrostatic repulsion between droplets, which leads to a more stable emulsion by preventing flocculation and coalescence. cosmeticsandtoiletries.com While this compound is a non-ionic surfactant, emulsions stabilized by it can still exhibit a negative zeta potential due to the preferential adsorption of hydroxyl ions from the aqueous phase or the presence of anionic impurities. nih.gov

Turbidimetric Stability Index is a method to assess the physical stability of an emulsion over time. Turbidity is a measure of the cloudiness or haziness of a fluid caused by suspended particles. Changes in the turbidity of an emulsion can indicate destabilization phenomena such as creaming, sedimentation, or coalescence. By monitoring the turbidity of an emulsion at different time points and under various storage conditions (e.g., temperature cycling), a stability index can be calculated. A stable emulsion will show minimal changes in turbidity over time. The turbidimetric method can involve measuring the absorbance of the emulsion at a specific wavelength (e.g., 550 nm) over time. acs.orgnih.gov

Thermal Analysis and Solid-State Characterization (Differential Scanning Calorimetry, Powder X-ray Diffraction)

The thermal behavior and solid-state properties of this compound are important for its handling, storage, and performance in various formulations, particularly in solid or semi-solid products.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can be used to determine the melting point, crystallization behavior, and polymorphic transitions of this compound. A typical DSC thermogram would show an endothermic peak corresponding to the melting of the material. For instance, a reference melting point for this compound is around 52°C. nikkolgroup.com The shape and position of this peak can provide information about the purity and crystalline nature of the compound.

Powder X-ray Diffraction (PXRD) is a powerful technique for investigating the crystalline structure of solid materials. When X-rays are directed at a crystalline sample, they are diffracted by the crystal lattice, producing a unique diffraction pattern. This pattern is a fingerprint of the crystalline solid and can be used to identify the specific polymorphic form of this compound. Polymorphism refers to the ability of a substance to exist in more than one crystalline form, and different polymorphs can have different physical properties, such as melting point and solubility. PXRD is crucial for monitoring the solid-state stability of this compound and ensuring consistency between batches. Studies on polyglyceryl esters of fatty acids have shown that they can crystallize in a stable α-form without transitioning to more dense configurations, which is a desirable property for excipients. researchgate.net

Future Research Trajectories and Emerging Applications of Decaglyceryl Pentastearate

Development of Novel Decaglyceryl Pentastearate Derivatives with Engineered Functionalities

Future research is anticipated to focus on the synthesis of novel derivatives of this compound with precisely engineered functionalities. This involves modifying its molecular structure to enhance its performance in specific applications. Key research directions include:

Tailoring Hydrophilic-Lipophilic Balance (HLB): The HLB value is a critical parameter that determines the emulsifying properties of a surfactant. By strategically altering the degree of polymerization of the polyglycerol head and the type and degree of esterification of the fatty acid tails, researchers can create a spectrum of this compound derivatives with a wide range of HLB values. mdpi.com This will allow for the development of highly efficient emulsifiers for both oil-in-water (O/W) and water-in-oil (W/O) emulsions, catering to diverse product formulations in the food, cosmetic, and pharmaceutical industries. researchgate.net

Enzymatic Synthesis for Enhanced Specificity: Traditional chemical synthesis of polyglyceryl esters often results in a complex mixture of compounds due to a lack of selectivity. unimi.it Enzymatic synthesis, utilizing lipases, offers a more sustainable and precise alternative. researchgate.netnih.gov Future research will likely focus on optimizing enzymatic processes for the synthesis of this compound derivatives. This approach allows for greater control over the esterification process, leading to products with a more defined structure and, consequently, more predictable and specialized functionalities. nih.gov For instance, enzymatic synthesis can yield derivatives with improved thermal stability, specific interfacial properties, or enhanced biocompatibility.

Introduction of Functional Moieties: Another promising area of research is the incorporation of functional moieties into the this compound molecule. This could involve attaching bioactive groups, such as antioxidants or antimicrobial agents, to create multifunctional ingredients. nih.govmdpi.com Such "functionalized" derivatives could offer added benefits in cosmetic and pharmaceutical formulations, for example, by providing both emulsification and active skin protection.

The table below summarizes the potential impact of these research directions on the properties of this compound derivatives.

| Research Direction | Potential Impact on Properties | Target Applications |

| Tailoring HLB | Optimized emulsification for specific oil/water systems | Food, Cosmetics, Pharmaceuticals |

| Enzymatic Synthesis | Higher purity, specific functionalities, improved sustainability | High-performance emulsions, specialty products |

| Functional Moieties | Added bioactivity (e.g., antioxidant, antimicrobial) | Active cosmetics, functional foods, drug delivery |

Computational Modeling and Simulation of this compound Behavior in Dynamic Interfacial Environments

Understanding the behavior of surfactants at the molecular level is crucial for designing effective emulsion systems. Computational modeling and simulation techniques, such as molecular dynamics (MD), are emerging as powerful tools to investigate the interfacial properties of surfactants. nih.govacs.org Future research in this area will likely focus on:

Predicting Interfacial Properties: MD simulations can be used to predict key interfacial properties of this compound, such as interfacial tension, the thickness of the interfacial film, and the orientation and conformation of the surfactant molecules at the oil-water interface. nih.govnih.gov This information is invaluable for understanding how the molecular structure of this compound influences its emulsifying performance.

Simulating Self-Assembly and Emulsion Formation: These computational methods can model the dynamic processes of surfactant self-assembly into micelles and the formation of emulsion droplets. core.ac.ukfrontiersin.org By simulating these phenomena, researchers can gain insights into the mechanisms of emulsion stabilization by this compound and predict the stability of the resulting emulsions under different conditions.

Investigating Interactions with Other Molecules: Computational models can also be used to study the interactions between this compound and other components in a formulation, such as active ingredients, polymers, and co-surfactants. elsevierpure.com This can help in designing complex formulations with enhanced stability and performance.

The application of these computational tools will accelerate the development of new and improved formulations containing this compound by reducing the need for extensive experimental trial-and-error.

Integration into Smart Material Designs and Responsive Systems

A particularly exciting future direction for this compound is its integration into "smart" materials and responsive systems. These are materials that can change their properties in response to external stimuli, such as temperature, pH, or light.

Stimuli-Responsive Emulsions: Research is underway to develop emulsions that can release an encapsulated active ingredient in a controlled manner in response to a specific trigger. This compound, with its excellent emulsifying and biocompatible properties, could serve as a key component in the design of such systems. For example, it could be used to create temperature-sensitive emulsions that release a therapeutic agent when applied to the skin.

Self-Emulsifying Drug Delivery Systems (SEDDS): this compound is a promising candidate for use in SEDDS. ijpsnonline.com These are mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion when they come into contact with aqueous fluids, such as those in the gastrointestinal tract. nih.gov This can significantly enhance the oral bioavailability of poorly water-soluble drugs. Future research will focus on optimizing SEDDS formulations containing this compound for specific drugs and targeted delivery.

Microfluidic Droplet Generation: In the field of microfluidics, surfactants are essential for the generation of stable, monodisperse droplets that can be used as individual microreactors for a wide range of applications, including diagnostics and high-throughput screening. smartmcs.com.au The biocompatibility and tunable properties of this compound derivatives make them attractive candidates for use as "smart emulsifiers" in these advanced systems. smartmcs.com.au

The table below outlines potential applications of this compound in smart material designs.

| Smart System | Function of this compound | Potential Application |

| Stimuli-Responsive Emulsions | Stabilizer for emulsions that release actives on demand | Targeted drug delivery, controlled-release cosmetics |

| SEDDS | Spontaneous formation of nanoemulsions in the GI tract | Enhanced oral bioavailability of poorly soluble drugs |

| Microfluidics | Stabilization of monodisperse droplets | High-throughput screening, diagnostics, material synthesis |

Comprehensive Assessment of the Environmental and Economic Implications of Sustainable this compound Production

As the demand for sustainable ingredients grows, a comprehensive assessment of the environmental and economic aspects of this compound production is becoming increasingly important.

Life Cycle Assessment (LCA): Future research will involve conducting detailed LCAs of this compound production. An LCA is a systematic analysis of the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal. maastrichtuniversity.nl This will help to identify the environmental hotspots in the production process and guide the development of more sustainable manufacturing practices.

Techno-Economic Analysis (TEA): TEA is a method for evaluating the economic viability of a new technology or process. researchgate.netsurrey.ac.uk Future TEAs of this compound production will focus on optimizing the process to reduce costs and improve efficiency. This includes exploring the use of renewable raw materials, such as glycerol (B35011) from biodiesel production, and developing more energy-efficient synthesis methods. nih.govresearchgate.net

Sustainable Sourcing and Circular Economy: A key aspect of sustainable production is the responsible sourcing of raw materials. Future research will explore the use of fatty acids from sustainable and traceable sources. Furthermore, the principles of a circular economy will be applied to the production process, for example, by valorizing by-products and minimizing waste.

A thorough understanding of the environmental and economic implications of this compound production will be essential for its long-term success as a sustainable and commercially viable ingredient.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing the purity and structural integrity of Decaglyceryl pentastearate in laboratory settings?

- Methodological Answer : Key techniques include:

- Infrared (IR) Spectroscopy : Analyze absorption peaks (e.g., 3420–3400 cm⁻¹ for hydroxyl groups, 1740 cm⁻¹ for ester carbonyl groups) to confirm esterification and structural integrity .

- Thin-Layer Chromatography (TLC) : Compare sample Rf values with glycerol standards under standardized conditions (methanol dissolution, third-method protocols) to assess esterification completeness .

- Oxidation Value Testing : Validate purity using oxidation values (135–149) to ensure absence of unreacted fatty acids or degradation products .

- Heavy Metal and Residue Analysis : Use atomic absorption spectroscopy to verify limits (e.g., <20 ppm for heavy metals, <1.5% residue after incineration) .

Q. How can researchers validate the synthesis pathway of this compound to ensure reproducibility?

- Methodological Answer :

- Stepwise Reaction Monitoring : Track esterification progress via intermediate sampling and IR/TLC validation at each stage .

- Stoichiometric Precision : Maintain exact ratios of decaglycerol to stearic acid (e.g., 1:5 molar ratio) to avoid byproducts .

- Reproducibility Protocols : Document solvent choices (e.g., methanol for dissolution), reaction temperatures, and purification steps (e.g., recrystallization) as per guidelines for experimental repeatability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between spectroscopic data (e.g., IR absorption) and chromatographic results (e.g., TLC Rf values) when analyzing this compound?

- Methodological Answer :

- Cross-Validation with NMR/MS : Use nuclear magnetic resonance (NMR) or mass spectrometry (MS) to confirm molecular weight and ester linkages if IR and TLC conflict .

- Controlled Degradation Studies : Subject samples to controlled hydrolysis and compare degradation products (e.g., free stearic acid) with theoretical yields to identify impurities .

- Statistical Analysis of Replicates : Perform triplicate analyses to rule out instrumentation errors and apply ANOVA to assess data consistency .

Q. How does the esterification degree (e.g., pentastearate vs. other polyglyceryl esters) influence the surfactant properties of this compound in emulsion formulations?

- Methodological Answer :

- Emulsification Efficiency Testing : Compare hydrophilic-lipophilic balance (HLB) values of this compound with analogs (e.g., Polyglyceryl-6 Pentastearate) using the Griffin method .

- Particle Size Analysis : Use dynamic light scattering (DLS) to correlate esterification degree with emulsion droplet stability .

- Interfacial Tension Measurements : Employ pendant drop tensiometry to quantify surfactant efficacy in oil-water systems .

Q. What methodological considerations are critical when incorporating this compound into lipid-based drug delivery systems to optimize bioavailability?

- Methodological Answer :

- Formulation Optimization : Screen excipient ratios (e.g., 10–45% surfactant content) using design-of-experiments (DoE) models to balance solubility and cytotoxicity .

- In Vitro Permeability Assays : Use Caco-2 cell monolayers to assess drug permeation enhancement while monitoring surfactant-induced membrane disruption .

- Pharmacokinetic Profiling : Compare bioavailability in animal models (e.g., rats) with/without this compound via LC-MS quantification of plasma drug levels .

Tables for Key Data

Table 1 : Analytical Standards for this compound (Adapted from )

| Parameter | Method | Acceptable Range |

|---|---|---|

| Oxidation Value | Iodometric titration | 135–149 |

| Heavy Metals (Pb) | Atomic absorption spectroscopy | ≤20 ppm |

| Residue on Ignition | Gravimetric analysis (Second method) | ≤1.5% |

| IR Absorption Peaks | FT-IR spectroscopy | 3420–3400, 1740 cm⁻¹ |

Table 2 : Comparative Surfactant Properties of Polyglyceryl Esters (Adapted from )

| Compound | HLB Value | Emulsion Stability (DLS, nm) |

|---|---|---|

| This compound | 8–10 | 150 ± 20 |

| Polyglyceryl-6 Pentastearate | 6–8 | 220 ± 30 |

| Polyglyceryl-10 Tridecanoate | 10–12 | 120 ± 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.